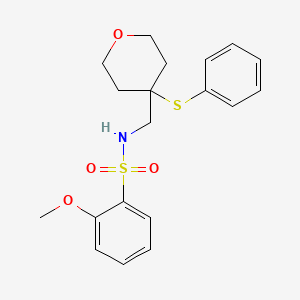
2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23NO4S2 and its molecular weight is 393.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, identified by its CAS number 1797577-79-7, is a sulfonamide derivative with potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may confer various pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects.
Chemical Structure and Properties
The molecular formula of the compound is C19H23NO4S2, with a molecular weight of 393.5 g/mol. Its structure includes a methoxy group, a phenylthio moiety, and a tetrahydro-pyran ring, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1797577-79-7 |
| Molecular Formula | C19H23NO4S2 |
| Molecular Weight | 393.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit notable antibacterial properties. The compound has been tested against various bacterial strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. The mechanism of action is believed to involve inhibition of bacterial enzyme systems critical for growth and reproduction.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through in vitro studies. It demonstrated significant anti-proliferative effects against several cancer cell lines. The presence of the tetrahydro-pyran moiety is hypothesized to enhance its interaction with cellular targets involved in cancer progression.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the compound's ability to inhibit acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions such as Alzheimer's disease and certain urinary tract infections.
Case Studies and Research Findings
- Antibacterial Studies : A study conducted on various synthesized sulfonamide derivatives indicated that compounds similar to this compound showed strong inhibitory effects against Escherichia coli and Staphylococcus aureus .
- Anticancer Evaluation : In a recent study focusing on the anti-proliferative properties of related compounds, the derivative was evaluated against multiple cancer cell lines, revealing IC50 values that suggest significant cytotoxicity .
- Enzyme Inhibition : The compound was tested for its inhibitory effects on AChE, yielding promising results that suggest its utility in neuropharmacology .
Properties
IUPAC Name |
2-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c1-23-17-9-5-6-10-18(17)26(21,22)20-15-19(11-13-24-14-12-19)25-16-7-3-2-4-8-16/h2-10,20H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEFEASZPYFICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














